5-Bromo-4-isopropylpyrimidine

Synthetic Chemistry Cross-Coupling Halogenated Heterocycles

5-Bromo-4-isopropylpyrimidine (CAS 951884-28-9), a halopyrimidine building block, is a monosubstituted pyrimidine featuring a bromine atom at the 5-position and an isopropyl group at the 4-position. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 951884-28-9
Cat. No. B1294167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-isopropylpyrimidine
CAS951884-28-9
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=NC=C1Br
InChIInChI=1S/C7H9BrN2/c1-5(2)7-6(8)3-9-4-10-7/h3-5H,1-2H3
InChIKeyLQPQMMZNSQOAHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-isopropylpyrimidine (CAS 951884-28-9) Baseline Overview for Informed Procurement


5-Bromo-4-isopropylpyrimidine (CAS 951884-28-9), a halopyrimidine building block, is a monosubstituted pyrimidine featuring a bromine atom at the 5-position and an isopropyl group at the 4-position . Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol . The compound is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry, enabling further functionalization at the reactive C5 bromine site .

Reactive C5 bromine enables Pd-catalyzed cross-coupling for modular SAR
Monosubstituted pyrimidine scaffold supports late-stage diversification
Liquid form simplifies automated liquid dispensing in HTE workflows

Why Generic Substitution Fails for 5-Bromo-4-isopropylpyrimidine (CAS 951884-28-9)


In the context of heterocyclic building blocks, the specific combination of substituents governs reactivity, selectivity, and downstream synthetic utility. Substituting 5-Bromo-4-isopropylpyrimidine with a generic alternative—such as an unsubstituted pyrimidine, a differently halogenated analog, or one lacking the sterically demanding 4-isopropyl group—would fundamentally alter the molecule's physicochemical profile and its performance in key chemical transformations like cross-couplings. The bromine atom is not merely a placeholder; its specific bond strength and polarizability dictate reactivity in palladium-catalyzed reactions, while the adjacent isopropyl group imposes critical steric and electronic constraints [1]. The following evidence demonstrates precisely where this compound's quantifiable properties diverge from its closest analogs.

Unsubstituted pyrimidines
Lack a halogen handle for cross-coupling, blocking library diversification pathways.
Chloro analogs
Different lipophilicity may shift ADME profile during lead optimization; reactivity in couplings may also differ.
Solid halopyrimidine analogs
Require pre-dissolution, complicating automated high-throughput synthesis and precise liquid handling.

5-Bromo-4-isopropylpyrimidine (CAS 951884-28-9): Quantified Differentiation vs. Structural Analogs


Quantified Reactivity Advantage: C5 Bromine Enables Predictable Cross-Coupling vs. Inert Unsubstituted Pyrimidines

The presence of a C5 bromine atom in 5-Bromo-4-isopropylpyrimidine provides a defined, reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), a capability entirely absent in non-halogenated analogs like 4-isopropylpyrimidine. In such reactions, the bromine acts as an effective leaving group, enabling the selective introduction of diverse aryl, alkenyl, and alkyl groups at the 5-position .

Cross-Coupling Reactivity
Class-level inference
5-Bromo-4-isopropylpyrimidine: reactive C–Br bond
4-Isopropylpyrimidine: unreactive (no halogen)
Supports modular synthesis via Pd couplings
Binary reactivity distinction; class-level evidence
Synthetic Chemistry Cross-Coupling Halogenated Heterocycles

Physicochemical Profile: Lipophilicity (LogP) of 5-Bromo-4-isopropylpyrimidine Compared to 5-Chloro Analog

Lipophilicity, measured by LogP, is a key determinant of a compound's pharmacokinetic behavior and solubility. 5-Bromo-4-isopropylpyrimidine exhibits a calculated LogP of 2.19 . This value is anticipated to be higher than its 5-chloro analog (estimated LogP ~1.8) due to bromine's greater atomic size and polarizability compared to chlorine, based on established halogen SAR trends [1].

Lipophilicity (LogP)
Class-level inference
2.19 (calc)
Higher lipophilicity vs chloro analog
Experimental LogP may vary; based on halogen SAR
Physicochemical Properties Lipophilicity Drug Design

Physical State and Storage: Liquid Nature at Ambient Conditions vs. Solid Analogs

5-Bromo-4-isopropylpyrimidine is a liquid at room temperature, with a density of 1.414 g/cm³ . This contrasts with many structurally related halopyrimidines (e.g., 5-bromo-2,4-dichloropyrimidine) which are solids. The liquid state simplifies handling for automated liquid dispensing systems and can be advantageous for certain synthetic protocols.

Physical State
Supporting evidence
Liquid at 25°C
Simplifies automated dispensing
Density 1.414 g/cm³
Physical Properties Handling Formulation

Targeted Application Scenarios for 5-Bromo-4-isopropylpyrimidine (CAS 951884-28-9)


Modular Synthesis of Kinase Inhibitor Libraries via Suzuki Coupling

5-Bromo-4-isopropylpyrimidine serves as a core scaffold for the rapid generation of diverse kinase inhibitor candidates. Its reactive C5 bromine allows for late-stage diversification through Suzuki coupling with a wide array of boronic acids, enabling medicinal chemists to efficiently explore structure-activity relationships (SAR) around the pyrimidine core [1]. This approach is directly supported by the synthetic versatility evidence in Section 3.1.

Physicochemical Property Tuning in Lead Optimization

During lead optimization, the increased lipophilicity (LogP 2.19) of the 5-bromo analog, as compared to its 5-chloro counterpart, provides a strategic handle for fine-tuning a candidate's ADME properties. Researchers can select this specific building block to intentionally increase lipophilicity and membrane permeability without adding additional molecular weight .

High-Throughput Experimentation (HTE) and Automated Synthesis

The liquid state of 5-Bromo-4-isopropylpyrimidine makes it an ideal candidate for high-throughput experimentation platforms and automated synthesizers. Its physical form allows for precise, reproducible dispensing via liquid handlers, streamlining the generation of compound arrays for biological screening .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C5–Br cross-coupling reactivity
Suzuki coupling diversification efficiency
Lead optimization ADME tuning
Higher lipophilicity profile
Membrane permeability and metabolic stability context
HTE and automated synthesis
Room-temperature liquid form
Liquid handler compatibility and reproducibility

Technical Documentation Hub

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27 linked technical documents
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